(r)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid

Chiral Resolution Enantiomeric Excess Absolute Configuration

Precision chiral building block with (R)-configuration at pyrrolidine C3 for stereospecific drug discovery. N-Boc orthogonal protection enables sequential chemoselective transformations without protecting group crossover. Avoids the analytical uncertainty and chiral resolution burden of racemic stock (CAS 889953-23-5). Directly compatible with Fmoc-SPPS. Request quote for multi-gram synthesis.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
Cat. No. B8259186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-7-13(10-17)11-5-4-6-12(9-11)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)/t13-/m0/s1
InChIKeyKDPXLUYKVYWQEQ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic Acid Is a Strategic Chiral Building Block for Medicinal Chemistry Procurement


(R)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid (CAS 2361923-54-6) is an enantiomerically pure, N-Boc-protected 3-aryl pyrrolidine derivative with molecular formula C₁₆H₂₁NO₄ and molecular weight 291.34 g/mol . It belongs to the class of chiral pyrrolidine-benzoic acid building blocks widely employed in the synthesis of bioactive molecules, including ionotropic glutamate receptor antagonists and nicotinic acetylcholine receptor modulators [1]. The compound features three functionally orthogonal domains—a Boc-protected secondary amine, a conformationally constrained pyrrolidine ring, and a meta-carboxyphenyl substituent—enabling sequential chemoselective transformations without protecting group crossover. Its (R)-stereochemistry at the pyrrolidine C3 position provides a defined spatial orientation that is critical when synthesizing stereochemically complex drug candidates [2].

Why Generic Substitution of (R)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic Acid with Racemic or Regioisomeric Analogs Introduces Uncontrolled Risk


This compound cannot be freely interchanged with the racemic mixture (CAS 889953-23-5), the (S)-enantiomer (CAS 2361918-29-6), or ortho/para-substituted regioisomers without risking downstream synthetic failure or ambiguous biological results. The (R)-enantiomer at the pyrrolidine C3 position establishes a specific absolute configuration that, when incorporated into a final drug candidate, directly determines target binding geometry; the opposite enantiomer can exhibit >10-fold differences in binding affinity at chiral biological targets [1]. Sigma-Aldrich acknowledges that its racemic product (AldrichCPR PH018454, CAS 889953-23-5) is provided 'AS-IS' without analytical data, placing the burden of chiral resolution or identity verification entirely on the purchaser . Regioisomeric variants (2- vs. 3- vs. 4-substituted benzoic acid) present different spatial vectors for the carboxylic acid handle, altering both the geometry of subsequent amide/ester couplings and the physicochemical properties of derived intermediates .

Quantitative Head-to-Head Evidence: Where (R)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic Acid Differs from Its Closest Analogs


Enantiomeric Purity: (R)-Enantiomer vs. Racemate vs. (S)-Enantiomer

The target (R)-enantiomer (CAS 2361923-54-6) is supplied as a stereochemically defined single enantiomer with the IUPAC name 3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid, as confirmed by the isomeric SMILES notation CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CC(=CC=C2)C(=O)O . In contrast, the commercially widespread racemic mixture (CAS 889953-23-5) lacks stereochemical definition; Sigma-Aldrich explicitly states it provides this product 'AS-IS' and 'does not collect analytical data for this product,' meaning the purchaser must independently verify enantiomeric composition before use . Related chiral 2-substituted regioisomers, such as (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid (CAS 2361923-36-4), are commercially available with specified enantiomeric excess of 95–99% ee (HPLC) and chemical purity of 95–97%+ (HNMR/HPLC) , providing a benchmark for the level of chiral quality specification expected for procurement of such building blocks.

Chiral Resolution Enantiomeric Excess Absolute Configuration

Regioisomeric Differentiation: Meta (3-Position) vs. Ortho (2-Position) vs. Para (4-Position) Benzoic Acid Substitution

The target compound bears the carboxylic acid substituent at the meta (3-) position of the phenyl ring, yielding a distinctive spatial orientation of the carboxyl group relative to the pyrrolidine scaffold. The 2-substituted (ortho) analog (CAS 889953-29-1) positions the carboxylic acid in closer proximity to the pyrrolidine ring, potentially introducing steric hindrance and intramolecular hydrogen-bonding interactions that alter reactivity during amide coupling or esterification . The 4-substituted (para) analog (CAS 222987-24-8) extends the carboxyl group along the molecular long axis, changing the vector of subsequent derivatization and the overall molecular shape of downstream intermediates . In ionotropic glutamate receptor antagonist programs, the 3-carboxyphenyl substitution pattern proved critical, with the (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid scaffold showing binding affinities in the micromolar range at native iGluRs, while SAR studies demonstrated that moving the carboxyl group to the 4-position or introducing substituents at the 4, 4′, or 5′ positions modulated pharmacological activity [1].

Regioisomer Structure-Activity Relationship Spatial Geometry

Protecting Group Strategy: Boc vs. Fmoc vs. Alloc Pyrrolidine Derivatives

The tert-butoxycarbonyl (Boc) protecting group on the target compound undergoes clean deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), releasing the free pyrrolidine amine for subsequent coupling or functionalization . This contrasts with the Fmoc-protected analog (CAS 2639442-24-1, 3-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)benzoic acid), which requires basic conditions (piperidine/DMF) for deprotection—conditions that may promote unwanted side reactions with base-sensitive substrates, including epimerization of α-stereocenters adjacent to carbonyl groups . The Alloc-protected variant (CAS 2680669-72-9, 3-{1-[(Prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}benzoic acid) necessitates Pd-catalyzed deprotection, introducing transition metal contamination risks for subsequent biological assays . The Boc group also enhances solubility in organic solvents (DMSO, DMF, dichloromethane) compared to the free amine, facilitating homogeneous reaction conditions during multi-step syntheses .

Protecting Group Orthogonality Solid-Phase Synthesis Deprotection Conditions

Linker Chemistry: Direct C–C Bond vs. Ether (Oxy) Linkage at Pyrrolidine C3

The target compound features a direct carbon-carbon bond between the pyrrolidine C3 position and the phenyl ring, providing a conformationally restricted, metabolically stable linkage. In contrast, the (R)-oxy analog (CAS 222987-19-1, (R)-3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoic acid) incorporates an ether oxygen linker, which introduces additional rotational degrees of freedom (C–O bond rotation), alters the electron density distribution on the aromatic ring, and creates a potential site for oxidative O-dealkylation by cytochrome P450 enzymes in downstream biological evaluation . The C–C linked variant (target compound: C₁₆H₂₁NO₄, MW 291.34) and the oxy-linked variant (CAS 222987-19-1: C₁₆H₂₁NO₅, MW 307.34) differ in molecular weight by 16 mass units and in hydrogen bond acceptor count, resulting in distinct physicochemical profiles . Specifically, the target compound has a hydrogen bond acceptor count of 4 vs. 5 for the oxy analog, and a calculated XLogP3 of 2.5 , while the oxy analog has a higher topological polar surface area (76.07 Ų) owing to the additional oxygen .

Metabolic Stability Conformational Rigidity Bond Geometry

Comparative Procurement Risk: Analytical Data Availability and Vendor Quality Assurance

A critical differentiation in procurement is the availability of analytical data. Sigma-Aldrich supplies the racemic mixture (AldrichCPR PH018454, CAS 889953-23-5) with an explicit disclaimer: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final' . This represents a significant procurement risk for laboratories requiring verified chemical identity and purity. In contrast, the (R)-enantiomer is available through specialized chiral building block suppliers who typically provide structural confirmation (¹H NMR, LC-MS) and, for the related (S)-2-regioisomer, specify enantiomeric excess of 95–99% ee (HPLC) with chemical purity of 95–97%+ (HNMR/HPLC) . The racemic mixture is also noted to be available at 98% purity from MolCore , but this specification relates only to chemical (achiral) purity and does not address enantiomeric composition.

Quality Control Certificate of Analysis Procurement Risk

High-Impact Application Scenarios Where (R)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic Acid Provides Definitive Value


Stereochemically Defined Synthesis of Ionotropic Glutamate Receptor (iGluR) Antagonists and Related CNS Drug Candidates

The 3-(3-carboxyphenyl)pyrrolidine scaffold has been validated as a pharmacophoric core in iGluR antagonist programs, where the absolute configuration at both the pyrrolidine C2 and C3 positions critically determines receptor subtype binding. (R)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid provides the pre-installed (R)-stereochemistry at C3 and the meta-carboxylate required for target engagement, enabling convergent synthetic routes to (2S,3R)-configured iGluR ligands that have demonstrated micromolar binding affinities at native ionotropic glutamate receptors [1]. The Boc protection allows the pyrrolidine nitrogen to remain inert during carboxyl-directed C2 functionalization (e.g., asymmetric α-functionalization), with subsequent acidic deprotection revealing the free amine for late-stage diversification [2].

Solid-Phase Peptide and Peptidomimetic Synthesis Requiring Orthogonal Protecting Group Strategies

In Fmoc-based solid-phase peptide synthesis (SPPS), the Boc group on the pyrrolidine nitrogen is orthogonal to the Fmoc protection used for α-amino groups, allowing the compound to be incorporated as a conformationally constrained amino acid surrogate without protecting group crossover . The benzoic acid moiety serves as the C-terminal anchor point for resin loading via ester or amide linkages, while the Boc-protected pyrrolidine nitrogen remains masked until selective on-resin TFA deprotection enables further chain elongation or cyclization [1]. This orthogonality is not achievable with Fmoc-protected pyrrolidine analogs, which would require global acidic deprotection incompatible with acid-labile resin linkers.

Structure-Activity Relationship (SAR) Studies Exploring Regioisomeric Effects of Aryl Carboxylic Acid Positioning

The meta-substitution pattern of the target compound occupies a specific point in the regioisomeric SAR matrix, complementing ortho- (CAS 889953-29-1) and para-substituted (CAS 222987-24-8) variants . Systematic procurement of all three regioisomers—including the target compound—enables comprehensive exploration of how carboxyl group spatial positioning affects target binding, cellular permeability, and pharmacokinetic properties of derived lead series. The (R)-stereochemistry further adds a chiral dimension to this matrix, as the (S)-enantiomer (CAS 2361918-29-6) is also commercially available for paired enantiomer studies .

GABA Receptor Modulator and Nicotinic Acetylcholine Receptor Ligand Development Programs

The pyrrolidine-benzoic acid scaffold has been employed as a key intermediate in the synthesis of GABA receptor modulators with enhanced subtype selectivity and α4β2 nicotinic acetylcholine receptor modulators, where the carboxylic acid is converted to a primary amide to enhance blood-brain barrier permeability [1]. The (R)-enantiomer at the pyrrolidine C3 position provides the specific chiral orientation required for interaction with these asymmetric biological targets, and the Boc group remains intact during Friedel-Crafts alkylation steps before selective deprotection under acidic conditions—a synthetic sequence that would be compromised with base-labile protecting groups .

Quote Request

Request a Quote for (r)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.